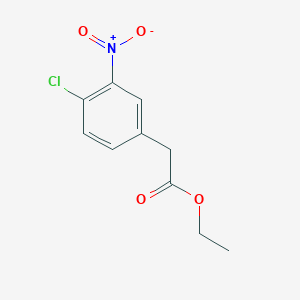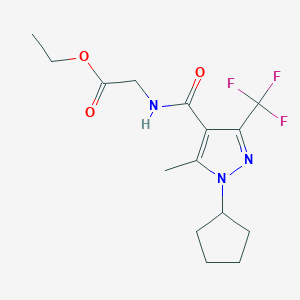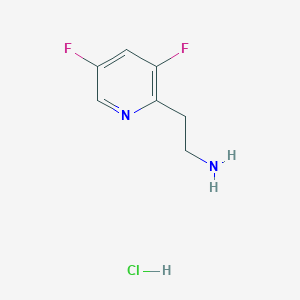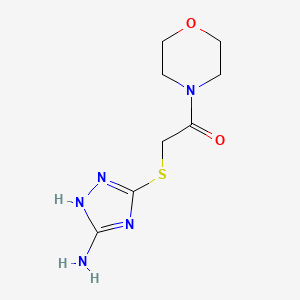![molecular formula C25H25N3O5S B2381924 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1252826-33-7](/img/no-structure.png)
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidin-4(1H)-one, which is a heterocyclic compound containing a thiophene ring fused with a pyrimidinone ring . The ethoxybenzyl and ethoxyphenyl groups attached to the molecule could potentially influence its physical properties and biological activity.
Scientific Research Applications
Synthesis and Biological Activity
Design and Synthesis for Anticancer Activity : A study on the design, synthesis, and in vitro cytotoxic activity of certain pyrimidine derivatives highlighted efforts to find new anticancer agents by attaching different aryloxy groups to the pyrimidine ring. The synthesized compounds were tested on cancer cell lines, with one compound showing appreciable growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Synthesis for Anti-Inflammatory and Analgesic Agents : Another research synthesized novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. The compounds exhibited significant cyclooxygenase-1/2 inhibitory activity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs (Abu‐Hashem et al., 2020).
Antioxidant Activity of Marine Derivatives : Research on nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent scavenging activity against radicals. These compounds displayed moderate activity against radicals, suggesting potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,3-thiazolidin-2-one. This intermediate is then reacted with ethyl acetoacetate to form 2-(3-(4-ethoxybenzyl)-2-oxo-1,3-thiazolidin-4-yl)acetic acid ethyl ester. The ester is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with 4-ethoxyaniline to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiosemicarbazide", "ethyl acetoacetate", "4-ethoxyaniline" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,3-thiazolidin-2-one", "Reaction of 3-(4-ethoxybenzyl)-1,3-thiazolidin-2-one with ethyl acetoacetate to form 2-(3-(4-ethoxybenzyl)-2-oxo-1,3-thiazolidin-4-yl)acetic acid ethyl ester", "Hydrolysis of the ester to form the corresponding carboxylic acid", "Coupling of the carboxylic acid with 4-ethoxyaniline to form the final product" ] } | |
CAS RN |
1252826-33-7 |
Molecular Formula |
C25H25N3O5S |
Molecular Weight |
479.55 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O5S/c1-3-32-19-9-5-17(6-10-19)15-28-24(30)23-21(13-14-34-23)27(25(28)31)16-22(29)26-18-7-11-20(12-8-18)33-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,26,29) |
InChI Key |
CANAASRSOOSLQU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)
![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)
![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)




